molecular formula C7H12N4S B2859250 5-Piperidin-1-yl-1,2,4-thiadiazol-3-amine CAS No. 1536051-54-3

5-Piperidin-1-yl-1,2,4-thiadiazol-3-amine

Cat. No.: B2859250
CAS No.: 1536051-54-3
M. Wt: 184.26
InChI Key: WEMJUSHBKIQFKV-UHFFFAOYSA-N
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Description

5-Piperidin-1-yl-1,2,4-thiadiazol-3-amine is a heterocyclic compound that contains a piperidine ring fused with a thiadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Piperidin-1-yl-1,2,4-thiadiazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of piperidine with thiadiazole derivatives under controlled conditions. For example, the reaction of piperidine with 1,2,4-thiadiazole-3-amine in the presence of a suitable catalyst can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

5-Piperidin-1-yl-1,2,4-thiadiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or thiadiazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperidine or thiadiazole rings.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups attached to the piperidine or thiadiazole rings.

Scientific Research Applications

5-Piperidin-1-yl-1,2,4-thiadiazol-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Piperidin-1-yl-1,2,4-thiadiazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Piperidin-1-yl-1,2,4-thiadiazol-3-amine is unique due to its specific combination of piperidine and thiadiazole rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-piperidin-1-yl-1,2,4-thiadiazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4S/c8-6-9-7(12-10-6)11-4-2-1-3-5-11/h1-5H2,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMJUSHBKIQFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NS2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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